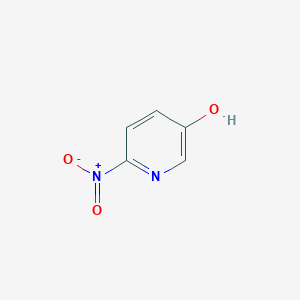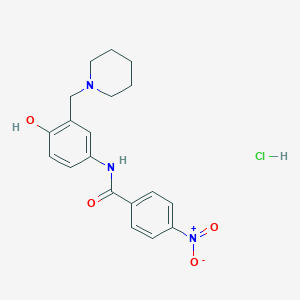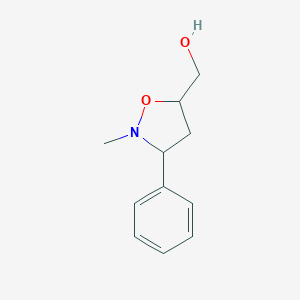
5-Hydroxy-2-nitropyridine
Descripción general
Descripción
5-Hydroxy-2-nitropyridine is a chemical compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group (-NO2) and a hydroxy group (-OH) attached to a pyridine ring. The pyridine ring is a six-membered aromatic ring with one nitrogen atom. The presence of substituents like the nitro and hydroxy groups can significantly alter the chemical and physical properties of the pyridine ring, leading to a variety of applications in chemical synthesis and material science.
Synthesis Analysis
The synthesis of substituted pyridines, including those with hydroxy and nitro groups, has been explored in several studies. For instance, the multistep synthesis of 5,6-dihalo-3-hydroxypyridines starting from commercially available 2-hydroxy-5-nitropyridine has been described, showcasing the versatility of nitropyridines as intermediates in organic synthesis . Additionally, the substitution reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt have been investigated, leading to the formation of various 2-substituted-5-nitropyridines, although the specific synthesis of 5-hydroxy-2-nitropyridine is not directly mentioned . The reactivity of 2-halo-5-nitropyridines with hydroxide ions in dimethyl sulfoxide has also been studied, resulting in the formation of 2-hydroxy-5-nitropyridine under certain conditions .
Molecular Structure Analysis
The molecular structure and hydrogen-bonding patterns of related nitropyridine compounds have been analyzed using X-ray single crystal diffraction, revealing intricate details about intermolecular forces and geometrical criteria . Furthermore, vibrational spectroscopic studies, natural bond orbital analysis, and molecular electrostatic potential surface mapping have been employed to investigate the molecular stability, bond strength, and charge density distribution of similar compounds, such as 3-hydroxy-6-methyl-2-nitropyridine . These studies provide insights into the conformational stability and electronic properties of nitropyridines, which are likely relevant to the understanding of 5-hydroxy-2-nitropyridine as well.
Chemical Reactions Analysis
The chemical reactivity of nitropyridines has been explored in various contexts. For example, the use of 2,2'-dithiobis(5-nitropyridine) for the activation of thiol groups in peptides suggests that nitropyridines can participate in bioconjugation reactions . The reaction of 3-nitropyridine with sulfite ions to yield disubstituted pyridines indicates that nitropyridines can undergo nucleophilic substitution reactions . These findings suggest that 5-hydroxy-2-nitropyridine may also exhibit interesting reactivity patterns that could be harnessed in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridines are influenced by their functional groups. The vibrational spectral studies and HOMO-LUMO analyses based on density functional theory (DFT) provide valuable information about the electronic structure and potential reactivity of these molecules . The electron density isosurface with electrostatic potential mapping offers insights into the size, shape, and site of chemical reactivity, which are essential for understanding the behavior of 5-hydroxy-2-nitropyridine in various chemical environments .
Aplicaciones Científicas De Investigación
- Field : Chemistry
Direcciones Futuras
The future directions in the study of 2-Hydroxy-5-nitropyridine could involve further exploration of its tautomeric forms and their implications in various chemical reactions . Additionally, more research could be conducted to understand its physical and chemical properties, safety and hazards, and potential applications in various fields.
Propiedades
IUPAC Name |
6-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-1-2-5(6-3-4)7(9)10/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFLBSBHQDJFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376515 | |
| Record name | 5-Hydroxy-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-nitropyridine | |
CAS RN |
15206-26-5 | |
| Record name | 5-Hydroxy-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)






![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)



